2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H13FN2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Azole derivatives, including those with imidazole and benzimidazole scaffolds like 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole, are significant in the pharmaceutical industry due to their wide range of activities and good tolerability. These compounds have shown potent antimicrobial activities, particularly as antifungal agents and against various bacteria. The structure-activity relationship and molecular docking studies of these azole derivatives have provided valuable insights for synthesizing novel azole compounds with desirable biological activities (Emami et al., 2022).
Synthesis and Transformation of Azoles
The synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been explored. These derivatives are used in the synthesis of imidazole and phosphorus halides, and their chemical properties involve modification reactions and reactions involving the disclosure of the azole ring. The synthetic derivatives of 1,3-azoles are components of various natural molecules and synthetic drugs, displaying a wide range of biological activities including insectoacaricidal, anti-blastic, sugar-lowering, and anti-exudative properties (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is the α1β2γ2 GABA-A receptor . This receptor subpopulation is expressed in the basal ganglia region of the brain and plays a crucial role in various neurological functions .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) . It interacts preferentially with the α1/γ2 interface of the GABA-A receptor . This interaction enhances the receptor’s response to its neurotransmitter, gamma-aminobutyric acid (GABA), resulting in increased inhibitory effects on neuronal activity .
Biochemical Pathways
The compound’s action on the GABA-A receptor affects the GABAergic signaling pathway. By enhancing the inhibitory effects of GABA, it can influence various downstream effects related to neuronal excitability and neurotransmission . .
Pharmacokinetics
This suggests that the compound has good metabolic stability, which can positively impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve modulation of neuronal activity. By enhancing the inhibitory effects of GABA on the α1β2γ2 GABA-A receptor, it can potentially help tackle a variety of neurological dysfunctions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other substances that can interact with the GABA-A receptor, the physiological state of the neurons, and the specific characteristics of the neuronal environment.
Safety and Hazards
The compound was tested in HepG2 human hepatoma cells to assess its potential risk of toxicity . Both tested molecules did not induce any significant cytotoxic effect at concentrations up to 50 μM . These results suggest that the hepatotoxic effects may be lessened by modulation of the chemical structure .
Future Directions
The interest in developing PAMs of GABA-A receptors has been fueled by clinical findings, which revealed that modulation of α1β2γ2 GABA-A receptors in the basal ganglia region can be used to mitigate neurological dysfunctions . These findings prompted the design of a series of 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazoles with the goal of identifying new scaffolds that omit high metabolic vulnerability and therefore exert positive allosteric modulatory properties at GABA-A receptors .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole plays a pivotal role in biochemical reactions, particularly as a positive allosteric modulator of the GABA-A receptor . This compound interacts with the α1β2γ2 subpopulation of the GABA-A receptor, enhancing its activity. The interaction primarily occurs at the α1/γ2 interface, leading to increased receptor modulation and improved metabolic stability . Additionally, this compound exhibits reduced potential for hepatotoxicity, making it a promising candidate for therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It modulates cell signaling pathways, particularly those involving the GABA-A receptor, which plays a crucial role in neurotransmission . This modulation can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound has demonstrated anti-proliferative activities against breast cancer cell lines, indicating its potential as an anti-cancer agent . Furthermore, it exhibits immunomodulatory activity by triggering the repolarization of macrophages from the M1 to the M2a phenotype, highlighting its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the GABA-A receptor. The compound acts as a positive allosteric modulator, enhancing the receptor’s activity by binding to the α1/γ2 interface . This interaction leads to increased receptor modulation, resulting in enhanced neurotransmission. Additionally, the compound’s anti-cancer properties are attributed to its ability to bind tightly to Polo-like kinases (Plk1) receptors, inhibiting their activity and thereby reducing cancer cell proliferation . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good metabolic stability, which is essential for its sustained activity . Studies have shown that it maintains its modulatory effects on the GABA-A receptor over extended periods, indicating its potential for long-term therapeutic use . Additionally, the compound’s stability and reduced potential for hepatotoxicity contribute to its favorable temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates the GABA-A receptor, enhancing neurotransmission without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential hepatotoxicity and other adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its interaction with the GABA-A receptor . The compound’s metabolic stability is attributed to its resistance to rapid biotransformation, which is a common issue with other modulators . This stability ensures sustained activity and reduces the risk of adverse effects. Additionally, the compound’s interaction with metabolic enzymes and cofactors plays a crucial role in its overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins . The compound’s ability to bind tightly to its target receptors ensures efficient distribution to the desired sites of action . Additionally, its favorable pharmacokinetic properties, including good bioavailability and metabolic stability, contribute to its effective transport and distribution within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the GABA-A receptor within the cell membrane . The compound’s interaction with the α1/γ2 interface of the receptor ensures its precise localization and activity . Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles further enhance its subcellular localization and function .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-phenylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJYNVUQHFCCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609976 | |
Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-70-0 | |
Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.